cis-3-Methylsulfonylcyclobutylamine hydrochloride
Overview
Description
Cis-3-Methylsulfonylcyclobutylamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Cis-3-Methylsulfonylcyclobutylamine hydrochloride (C5H12ClNO2S) is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a selective inhibitor of Janus kinase 1 (JAK1). This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₅H₁₂ClNO₂S
- Molecular Weight : 185.67 g/mol
- IUPAC Name : rel-(1S,3S)-3-(methylsulfonyl)cyclobutan-1-amine hydrochloride
This compound functions primarily as a selective inhibitor of JAK1, a critical enzyme involved in the signaling pathways of various cytokines. By inhibiting JAK1, the compound modulates immune responses and inflammation, making it a candidate for treating autoimmune diseases.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Selective Inhibition of JAK1 : The compound has shown efficacy in reducing inflammation and modulating immune responses both in vitro and in vivo .
- Potential Therapeutic Applications : It is being explored for its potential in treating conditions such as rheumatoid arthritis and other autoimmune disorders due to its ability to inhibit JAK1-mediated signaling pathways .
In Vitro Studies
A study evaluated the binding affinity of this compound to JAK1 using biochemical assays. The results indicated a strong inhibitory effect on JAK1 activity, leading to reduced cytokine signaling in immune cells. This suggests that the compound can effectively modulate immune responses by targeting JAK1 .
In Vivo Studies
In animal models, treatment with this compound resulted in significant reductions in inflammatory markers. These findings support its potential use in clinical settings for managing autoimmune conditions .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activity:
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
This compound | Cyclobutane derivative | Selective JAK1 inhibitor | Reduces inflammation; modulates immune response |
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | Pyrrolopyrimidine derivative | Selective JAK1 inhibitor with distinct pharmacological profile | Similar anti-inflammatory effects |
Cyclobutylamine | Simple cyclobutane amine | Lacks sulfonamide functionality | Limited biological activity compared to sulfonamide derivatives |
Properties
IUPAC Name |
3-methylsulfonylcyclobutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZJADAEEWGMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-97-7 | |
Record name | (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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